1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol

Description

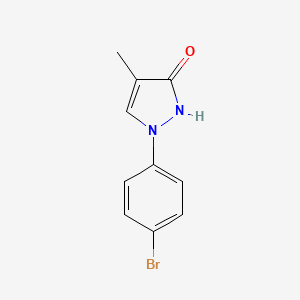

Structure

2D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-4-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-7-6-13(12-10(7)14)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASVYRJFLZAGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(NC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 1 4 Bromophenyl 4 Methyl 1h Pyrazol 3 Ol

Novel Synthetic Routes to the 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol Scaffold

The synthesis of pyrazole (B372694) derivatives, including the this compound scaffold, has traditionally been achieved through methods like the Knorr-type reaction, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. wikipedia.org Another classical approach is the 1,3-dipolar cycloaddition of nitrilimines with alkenes. nih.gov However, the quest for greater efficiency, regioselectivity, and milder reaction conditions has spurred the development of novel synthetic routes.

One-pot multicomponent reactions have emerged as a powerful strategy, allowing for the synthesis of complex pyrazole structures from simple starting materials in a single step, thereby increasing efficiency and reducing waste. researchgate.netnih.gov For instance, a one-pot, three-component reaction involving isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines has been reported for the synthesis of highly functionalized pyrazoles. tandfonline.com Another innovative approach involves the reaction of terminal alkynes with n-BuLi, followed by treatment with aldehydes and subsequently with molecular iodine and hydrazines to yield 3,5-disubstituted pyrazoles with high regioselectivity. organic-chemistry.org

The table below summarizes some novel synthetic approaches applicable to the synthesis of pyrazole scaffolds.

| Synthetic Approach | Key Reagents/Conditions | Advantages | Reference |

| One-pot three-component reaction | Isocyanides, dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | High efficiency, good yields | tandfonline.com |

| Reaction of terminal alkynes | n-BuLi, aldehydes, molecular iodine, hydrazines | High regioselectivity | organic-chemistry.org |

| Cyclocondensation | α,β-ethylenic ketones, hydrazine (B178648) derivatives | Versatile for substituted pyrazoles | nih.gov |

| 1,3-Dipolar cycloaddition | Nitrilimines, alkenes | Access to pyrazoline precursors | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.com For pyrazole synthesis, this has led to the adoption of environmentally benign methodologies that avoid hazardous reagents and solvents. nih.govsci-hub.se

Key green chemistry strategies include:

Use of Green Solvents: Water has been successfully employed as a solvent for the synthesis of pyrazole derivatives, often in conjunction with multicomponent reactions. researchgate.netthieme-connect.com

Solvent-Free Conditions: Reactions conducted without a solvent, often facilitated by microwave irradiation or the use of solid supports, represent a significant step towards greener synthesis. tandfonline.comrasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. rasayanjournal.co.inresearchgate.net

Ultrasonic Irradiation: Sonication is another energy-efficient method that has been used to promote the synthesis of pyrazole derivatives. researchgate.net

The following table highlights some green synthesis methods for pyrazoles.

| Green Method | Description | Benefits | Reference |

| Aqueous Media Synthesis | Utilizes water as the reaction solvent. | Environmentally friendly, readily available solvent. | researchgate.netthieme-connect.com |

| Solvent-Free Synthesis | Reactions are carried out without a solvent, often with microwave assistance. | Reduces solvent waste, can lead to higher yields and shorter reaction times. | tandfonline.comrasayanjournal.co.in |

| Microwave-Assisted Synthesis | Employs microwave energy to heat the reaction mixture. | Faster reaction rates, improved yields, cleaner reactions. | rasayanjournal.co.inresearchgate.net |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to promote the reaction. | Energy efficient, can enhance reaction rates. | researchgate.net |

Catalytic Methods for Enhanced Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced efficiency, selectivity, and sustainability. nih.govnih.gov The synthesis of this compound can be significantly improved through various catalytic methods.

Transition-Metal Catalysis: Transition metals such as palladium, copper, rhodium, and iridium are widely used to catalyze the formation of C-C and C-heteroatom bonds in pyrazole synthesis. rsc.orgrsc.orgnih.gov For example, palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another route to a broad range of pyrazole derivatives. organic-chemistry.org

Nano-Catalysis: The use of nano-catalysts, such as nano-ZnO and magnetic nano-[CoFe2O4], offers advantages like high catalytic activity, recyclability, and mild reaction conditions. researchgate.netmdpi.compharmacognosyjournal.net

Biocatalysis: Enzymes, such as lipase (B570770) from Aspergillus niger, have been employed as catalysts in the synthesis of pyranopyrazoles, demonstrating the potential of biocatalysis in heterocyclic chemistry. nih.gov

Organocatalysis: The use of small organic molecules as catalysts, such as cyanuric acid and 1-methyl imidazole (B134444) in aqueous medium, provides a metal-free alternative for pyrazole synthesis. researchgate.net

The table below provides an overview of different catalytic systems used in pyrazole synthesis.

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

| Transition Metal | Palladium, Copper, Rhodium | Cross-coupling, Cyclization | organic-chemistry.orgrsc.orgrsc.org |

| Nano-catalyst | Nano-ZnO, Magnetic nano-[CoFe2O4] | Condensation, Multicomponent reactions | researchgate.netmdpi.compharmacognosyjournal.net |

| Biocatalyst | Aspergillus niger Lipase | Four-component condensation | nih.gov |

| Organocatalyst | Cyanuric acid, 1-methyl imidazole | Four-component reaction | researchgate.net |

Regioselective Functionalization of this compound

The functionalization of the this compound scaffold is crucial for creating a diverse library of derivatives. Regioselectivity, the ability to control the position of functionalization, is a key challenge and an area of active research. rsc.orgnih.gov

Bromine Functionalization Strategies on the Phenyl Ring (e.g., Cross-Coupling Reactions)

The bromine atom on the phenyl ring of this compound serves as a versatile handle for further modification, particularly through transition-metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the bromophenyl group with various boronic acids. nih.govrsc.orgmdpi.com This allows for the introduction of a wide range of aryl and heteroaryl substituents. The choice of palladium catalyst and reaction conditions is crucial for achieving high yields. rsc.org

Sonogashira Coupling: This reaction enables the formation of C-C triple bonds by coupling the bromophenyl group with terminal alkynes, providing access to phenylethynyl-functionalized derivatives. nih.gov

The following table summarizes key cross-coupling reactions for functionalizing the bromophenyl ring.

| Reaction | Reactant | Catalyst | Bond Formed | Reference |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Palladium catalyst (e.g., Pd(PPh3)4) | C-C (aryl-aryl) | nih.govrsc.orgmdpi.com |

| Sonogashira | Terminal alkyne | Palladium and Copper catalyst | C-C (aryl-alkynyl) | nih.gov |

Modifications at the Pyrazole Nitrogen and Carbon Positions

Functionalization of the pyrazole ring itself, at both nitrogen and carbon atoms, allows for further structural diversification.

N-Alkylation and N-Arylation: The pyrazole nitrogen can be alkylated or arylated to introduce various substituents. acs.orgresearchgate.net Regioselectivity can be a challenge in unsymmetrical pyrazoles, but methods have been developed to control the site of substitution. nih.govacs.org For instance, the use of a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group can direct arylation to specific positions. nih.gov

C-H Functionalization: Direct C-H functionalization has emerged as a step- and atom-economical strategy for modifying the pyrazole ring. rsc.orgrsc.org Transition-metal catalysts can be used to introduce aryl, alkyl, and other functional groups at the C4 and C5 positions. rsc.org The regioselectivity of C-H functionalization can often be controlled by directing groups. rsc.org

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C3 position of the pyrazole ring is a key site for derivatization.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis or other etherification methods. For example, treatment with sodium hydride and an alkyl halide can yield the corresponding ether. researchgate.net

Esterification: The hydroxyl group can be esterified by reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. researchgate.netmasterorganicchemistry.com The Fischer esterification, using an alcohol and an acid catalyst, is a common method. masterorganicchemistry.com

Synthesis of Novel Analogues and Hybrid Structures Incorporating this compound Moieties

The functional groups of this compound, namely the hydroxyl group and the reactive C-5 position of the pyrazole ring, are prime targets for chemical modification. These modifications aim to generate novel analogues and hybrid molecules by linking the pyrazole core to other pharmacologically active heterocycles or functional moieties.

One of the most direct methods for derivatization is through the reaction of the hydroxyl group. Research on similar 1-phenyl-1H-pyrazol-3-ol systems has demonstrated that O-alkylation can be efficiently achieved. For instance, treating the pyrazol-3-ol with sodium hydride followed by an alkyl halide, such as methyl iodide, yields the corresponding 3-methoxy-pyrazole derivative in good yield. researchgate.net This strategy can be extended to introduce a variety of alkyl or aryl ether linkages, creating a library of new analogues.

Another common strategy involves the Knoevenagel condensation reaction. This reaction typically involves the active methylene (B1212753) group at the C-4 position of the pyrazolone (B3327878) tautomer. However, for a C-4 substituted pyrazole like the target compound, derivatization can be directed towards creating hybrid structures via other reactive handles introduced onto the main scaffold. For example, a pyrazole-4-carbaldehyde derivative can undergo Claisen-Schmidt condensation with various ketones to form pyrazolyl-chalcone hybrids. nih.gov The synthesis of 3-(thiophen-2-yl)pyrazolyl-chalcones from a 4-acetyl-pyrazole precursor illustrates this approach, yielding novel hybrid molecules. nih.gov

The creation of hybrid structures by linking the pyrazole moiety to other heterocyclic systems is a prominent strategy for developing compounds with potentially enhanced biological activities. researchgate.netmdpi.comnih.gov This can be achieved through multi-step synthetic sequences. For example, a pyrazole-containing precursor can be modified to introduce a reactive group, like a chloromethyl function, which then acts as an anchor to attach another heterocyclic ring, such as a tetrazole. mdpi.com One-pot, multi-component reactions are also employed to efficiently construct complex hybrid molecules, such as pyrazole-pyrazol-3-one analogues, in high yields. researchgate.net

The following table summarizes selected methods for the synthesis of pyrazole derivatives and hybrids, which are applicable to the derivatization of this compound.

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

| O-Alkylation | 4-Bromo-1-phenyl-1H-pyrazol-3-ol, Methyl Iodide | Sodium Hydride | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | researchgate.net |

| Claisen-Schmidt Condensation | 4-Acetyl-pyrazole, Heteroaldehydes | NaOH, Ethanol (B145695) | Pyrazolyl-chalcone hybrids | nih.gov |

| Hybrid Synthesis | Pyrazole aldehyde, Chloroacetic acid, Thiourea | Sodium Acetate | Pyrazolyl-thiazolidinedione hybrids | researchgate.net |

| Hybrid Synthesis | Pyrazole-tetrazole precursor, Amine | Na₂CO₃, DMF | Tetrapodal pyrazole-tetrazole hybrids | mdpi.com |

| One-pot Condensation | Pyrazole carbaldehyde, Ethyl acetoacetate (B1235776), Hydrazine hydrate | Sodium Acetate, Ethanol | Pyrazole-pyrazol-3-one hybrids | researchgate.net |

Scale-up Considerations and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful optimization of reaction parameters to ensure efficiency, cost-effectiveness, safety, and high purity of the final product. The classical Knorr synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a fundamental route for pyrazole formation. ijpcbs.com Process optimization focuses on several key areas.

Catalyst Selection: The choice of catalyst is critical for improving reaction rates and yields. While traditional syntheses may proceed without a catalyst or with simple acid/base promoters, modern process chemistry explores more efficient catalytic systems. The use of nano-catalysts, such as nano SnO₂, has been shown to effectively catalyze the synthesis of pyrazolone derivatives, leading to excellent yields. researchgate.net Similarly, heteropolyacids have been employed to shorten reaction times and increase yields in the synthesis of pyrazolones. ijpcbs.com For specific transformations, copper-catalyzed reactions have been effective in synthesizing pyrazole derivatives from substrates like β,γ-unsaturated hydrazones. nih.gov

Reaction Conditions: Optimizing reaction conditions such as solvent, temperature, and reaction time is paramount. Studies on pyrazolone synthesis have shown that systematic screening of solvents and catalysts can significantly improve product yields. nih.gov For example, the synthesis of certain pyrazoles was optimized by using ethanol as a solvent and diethanolamine (B148213) as a catalyst, achieving good to excellent yields within a few hours under reflux. nih.gov Microwave-assisted synthesis represents another advanced technique that can dramatically reduce reaction times compared to conventional heating methods. orientjchem.org

Regioselectivity and Purification: A major challenge in the synthesis of asymmetrically substituted pyrazoles is controlling regioselectivity, as the reaction between a 1,3-dicarbonyl compound and a substituted hydrazine can lead to a mixture of isomers. mdpi.com Achieving high regioselectivity is a key goal of process optimization as it simplifies downstream purification processes and reduces waste. The development of regioselective synthetic methods, sometimes achieved through careful choice of solvent or catalyst, is crucial for large-scale production. nih.gov Purification of the final product often involves recrystallization from appropriate solvents like ethanol to achieve the desired purity for subsequent applications. orientjchem.orgnih.gov

Process Efficiency: One-pot synthesis and multi-component reactions are increasingly adopted in industrial processes to improve efficiency by reducing the number of intermediate isolation and purification steps. researchgate.netmdpi.com These approaches not only save time and resources but also minimize solvent waste, contributing to a more environmentally friendly process. For instance, the one-pot, three-component reaction to form pyrazole-pyrazol-3-ones demonstrates an efficient pathway to complex molecules in high yields. researchgate.net

The table below outlines key parameters and strategies for the process optimization of pyrazole synthesis.

| Optimization Parameter | Strategy/Method | Objective | Example/Reference |

| Catalysis | Use of nano-catalysts (e.g., nano SnO₂) | Increase reaction rate and yield | researchgate.net |

| Use of heteropolyacids | Shorten reaction times, increase yield | ijpcbs.com | |

| Reaction Conditions | Microwave-assisted synthesis | Reduce reaction time | orientjchem.org |

| Optimization of solvent and catalyst concentration | Maximize product yield and purity | nih.gov | |

| Process Design | One-pot/Multi-component reactions | Improve overall efficiency, reduce waste | researchgate.netmdpi.com |

| Selectivity | Development of regioselective methods | Minimize isomeric impurities, simplify purification | nih.gov |

| Purification | Recrystallization | Achieve high purity of the final compound | orientjchem.orgnih.gov |

By systematically addressing these factors, the synthesis of this compound can be rendered more efficient, scalable, and economically viable for commercial applications.

Comprehensive Structural Characterization and Spectroscopic Elucidation of 1 4 Bromophenyl 4 Methyl 1h Pyrazol 3 Ol and Its Derivatives

Crystallographic Analysis of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol

Crystallographic analysis provides definitive proof of a molecule's three-dimensional structure. For the target compound, this section would typically present detailed data obtained from X-ray diffraction studies.

Single-Crystal X-ray Diffraction Studies of Molecular Conformation and Packing

A thorough review of published scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound.

Were such data available, this section would provide a detailed analysis of the molecule's conformation, including key bond lengths, bond angles, and torsion angles. It would also describe the crystal packing arrangement, detailing intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking that govern the supramolecular architecture. Analysis of related structures, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole and 1-(4-chlorophenyl)-1H-pyrazol-3-ol, reveals that pyrazole (B372694) derivatives often engage in hydrogen bonding via the pyrazole nitrogen atoms and hydroxyl groups, and exhibit various aromatic stacking interactions. nih.govresearchgate.net However, direct extrapolation of these findings to the title compound is not possible without experimental data.

Polymorphism and Solid-State Structures of this compound

No studies concerning the polymorphism of this compound have been found in the reviewed literature. Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical aspect of solid-state chemistry. An investigation into this phenomenon would involve screening for different crystalline forms under various crystallization conditions (e.g., different solvents, temperatures, and pressures) and characterizing them using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and the solid state by probing the magnetic properties of atomic nuclei.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignments

Specific one-dimensional (¹H, ¹³C) and multidimensional NMR (COSY, HSQC, HMBC) spectra for this compound are not available in the public domain.

For structurally related compounds, these techniques are routinely used for unambiguous assignment of all proton and carbon signals. mdpi.com A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the pyrazole ring proton, and the aromatic protons of the bromophenyl group. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom.

Multidimensional techniques would further clarify the structure:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, assigning carbons attached to hydrogens.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the connectivity between the bromophenyl ring, the pyrazole core, and the methyl group. thieme-connect.de

Solid-State NMR Investigations of this compound

No solid-state NMR (ssNMR) studies for this compound have been reported. Solid-state NMR is particularly valuable for studying the structure and dynamics of crystalline and amorphous solids. It can provide information about molecular conformation, packing, and intermolecular interactions in the solid state, and is a key technique for characterizing polymorphism when single crystals are not available.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

A comprehensive search did not locate specific experimental Infrared (IR) or Raman spectra for this compound.

Based on the functional groups present in the molecule, the IR spectrum would be expected to exhibit characteristic absorption bands:

A broad O-H stretching band for the hydroxyl group.

C-H stretching vibrations for the aromatic ring and methyl group.

C=N and C=C stretching vibrations associated with the pyrazole and phenyl rings.

A C-Br stretching vibration at lower wavenumbers.

Detailed Band Assignments and Vibrational Mode Analysis

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to specific stretching, bending, and deformation modes of its constituent functional groups. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental data to provide a comprehensive assignment of these vibrational modes. nih.gov

Key vibrational frequencies and their assignments for pyrazole derivatives often include:

Phenyl Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The characteristic C-C stretching vibrations within the phenyl ring give rise to bands in the 1600-1400 cm⁻¹ range.

Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring are also found in the 1600-1450 cm⁻¹ region. mdpi.com The N-N stretching vibration is a key indicator of the pyrazole ring structure.

Methyl Group Vibrations: Asymmetric and symmetric stretching vibrations of the CH₃ group are expected around 2965 cm⁻¹ and 2880 cm⁻¹, respectively. Deformation and rocking vibrations of the methyl group appear at lower frequencies.

C-Br Vibration: The carbon-bromine stretching vibration of the bromophenyl group is typically observed in the lower frequency region of the spectrum.

O-H and N-H Vibrations: The position of the O-H and potential N-H stretching bands is highly sensitive to hydrogen bonding and tautomeric form. In the absence of strong hydrogen bonding, the O-H stretching vibration of the hydroxyl form would be expected in the 3600-3500 cm⁻¹ region. Broader bands at lower frequencies can indicate intermolecular or intramolecular hydrogen bonding. N-H stretching vibrations in pyrazoles, when present, are also found in this region and can be influenced by hydrogen bonding. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Phenyl and Pyrazole Rings |

| Methyl C-H Stretch | 2965-2880 | Asymmetric and Symmetric |

| C=N/C=C Stretch | 1600-1450 | Pyrazole and Phenyl Rings |

| Methyl Deformation | 1452-1357 | Asymmetric and Symmetric |

| Methyl Rocking | 1070-1010 | - |

| C-Br Stretch | 700-500 | Bromophenyl Group |

Probing Tautomerism via Vibrational Spectroscopy

Pyrazol-3-ols can exist in different tautomeric forms, including the OH, NH, and CH forms. Vibrational spectroscopy is a key technique for identifying the predominant tautomer in different phases (gas, liquid, solid) and under various conditions. nih.govnih.gov The presence and position of O-H and N-H stretching bands are critical in this analysis. researchgate.net

For this compound, the key tautomeric equilibrium to consider is between the 1H-pyrazol-3-ol (OH-form) and the 1,2-dihydro-3H-pyrazol-3-one (NH-form).

OH-Form: The presence of a distinct O-H stretching band would be strong evidence for the hydroxyl tautomer. In the solid state, this band might be broadened due to hydrogen bonding, potentially forming dimers. nih.govmdpi.com

NH-Form: The presence of a characteristic N-H stretching band, alongside a C=O stretching band (typically around 1700-1650 cm⁻¹), would indicate the pyrazolone (B3327878) tautomer.

Studies on related pyrazole derivatives have shown that the relative stability of tautomers can be influenced by substituents and the surrounding environment. nih.govresearchgate.net Computational studies can complement experimental IR and Raman data by predicting the vibrational spectra of different tautomers, aiding in the interpretation of the experimental results. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and for elucidating its fragmentation pathways upon ionization. The accurate mass measurement provided by HRMS allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For pyrazole derivatives, common fragmentation pathways often involve the cleavage of the pyrazole ring and the loss of small neutral molecules. researchgate.net

Potential fragmentation pathways for this compound could include:

Loss of CO: If the molecule exists in the pyrazolone tautomeric form, a characteristic loss of a carbonyl group (CO) might be observed.

Cleavage of the Pyrazole Ring: The five-membered ring can undergo cleavage, leading to the formation of various fragment ions. Common losses include N₂, HCN, and radicals. researchgate.netresearchgate.net

Loss of Br: Cleavage of the C-Br bond can lead to a fragment ion corresponding to the loss of a bromine atom.

Fragmentation of the Phenyl Ring: At higher energies, the bromophenyl ring can also fragment.

The study of fragmentation patterns is often aided by tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and further fragmented to establish connectivity within the molecule.

Electronic Absorption and Emission Spectroscopy of this compound and its Luminophoric Derivatives

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of the molecule. The UV-Vis spectrum reveals the electronic transitions that occur upon absorption of light. For pyrazole derivatives, these transitions are typically π → π* and n → π* in nature. nih.govrsc.org

The absorption spectrum of this compound is expected to show characteristic bands arising from the electronic transitions within the pyrazole and bromophenyl chromophores. The position and intensity of these bands can be influenced by the solvent polarity.

Many pyrazole derivatives exhibit fluorescence, making them useful as luminophores in various applications, including bioimaging. nih.govscience.gov The emission spectrum provides information about the energy of the excited state and the efficiency of the fluorescence process (quantum yield). The introduction of different substituents onto the pyrazole or phenyl rings can be used to tune the absorption and emission properties of these molecules. For instance, creating derivatives with extended π-conjugation can lead to red-shifted absorption and emission spectra. researchgate.net The fluorescence of pyrazole derivatives can be influenced by factors such as intramolecular charge transfer (ICT) and photoinduced electron transfer (PET). nih.gov

| Spectroscopic Technique | Information Obtained | Relevance to the Compound |

|---|---|---|

| UV-Vis Absorption Spectroscopy | Electronic transitions (π → π, n → π) | Characterizes the chromophoric system and its interaction with light. |

| Fluorescence Emission Spectroscopy | Excited state energy, quantum yield | Determines the luminophoric potential and photophysical properties of derivatives. |

Chiroptical Spectroscopy (e.g., CD/ORD) for Enantioselective Derivatives of this compound

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. yale.eduwikipedia.org If enantioselective derivatives of this compound are synthesized, these techniques can be used to determine their absolute configuration and enantiomeric purity. nih.govnih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edu A CD spectrum will show positive or negative bands (Cotton effects) at the wavelengths of electronic transitions, providing a unique fingerprint of a specific enantiomer. amrita.edu The sign and magnitude of the Cotton effect can be related to the absolute configuration of the chiral center(s). acs.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. leidenuniv.nlslideshare.net The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also characteristic of the stereochemistry of the molecule. amrita.edu

For enantioselective derivatives of pyrazoles, chiroptical spectroscopy is a powerful tool for stereochemical assignment and for studying conformational changes in solution. researchgate.netresearchgate.net Computational methods can be used to predict the CD and ORD spectra of different enantiomers, which can then be compared with experimental data to confirm the absolute configuration.

Theoretical and Computational Chemistry Investigations of 1 4 Bromophenyl 4 Methyl 1h Pyrazol 3 Ol

Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into the electronic structure and related properties of molecules. These methods are routinely used to study pyrazole (B372694) derivatives, providing reliable data on their geometry, stability, and electronic behavior. nih.govderpharmachemica.com

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy structure. For pyrazole derivatives, methods like DFT with the B3LYP functional and a basis set such as 6-31G(d,p) are commonly employed to achieve geometries that are in excellent agreement with experimental data from X-ray crystallography. nih.gov

For 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol, the key geometric parameters include the bond lengths and angles within the pyrazole ring, the orientation of the bromophenyl group relative to the pyrazole ring, and the conformation of the hydroxyl group. In related crystal structures, such as that of 1-(4-chlorophenyl)-1H-pyrazol-3-ol, the dihedral angle between the phenyl ring and the pyrazole ring is found to be 11.0(2)°. nih.gov Similarly, in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angles between the bromophenyl ring and the pyrazole ring were observed to be 26.0(2)° and 39.9(7)° in two independent molecules within the asymmetric unit. researchgate.net These findings suggest that the bromophenyl ring in the title compound is also twisted relative to the pyrazole core, a conformation that balances electronic conjugation and steric hindrance.

The conformational landscape, particularly concerning the rotation around the N-phenyl bond and the orientation of the hydroxyl proton, can be explored using computational methods to identify the most stable conformers and the energy barriers between them.

Table 1: Predicted vs. Experimental Geometric Parameters for Related Pyrazole Structures Note: This table presents typical bond lengths from DFT calculations and experimental X-ray data for analogous compounds to infer the expected geometry of this compound.

| Parameter | Bond | Typical Calculated Length (Å) (DFT/B3LYP) | Typical Experimental Length (Å) | Reference |

|---|---|---|---|---|

| Pyrazole Ring | N1–N2 | 1.376 | 1.369 - 1.385 | nih.gov |

| C3–N2 | 1.299 | 1.275 - 1.287 | nih.gov |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For pyrazole derivatives, DFT calculations show that the HOMO is typically distributed over the pyrazole ring and the electron-rich phenyl substituent, while the LUMO is often localized on the pyrazole ring and any electron-withdrawing groups. derpharmachemica.comdergipark.org.tr In this compound, the HOMO would likely involve the π-systems of both the pyrazole and bromophenyl rings, as well as the oxygen lone pairs. The LUMO would likely be centered on the pyrazole ring's π* anti-bonding orbitals.

Mulliken atomic charge analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govdergipark.org.tr For the title compound, the MEP would show negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the pyrazole nitrogen atom not attached to the phenyl ring, indicating these are the primary sites for electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, marking it as a site for nucleophilic interaction.

Table 2: Representative HOMO-LUMO Energies for a Pyrazole Derivative Note: This table shows example data for a related pyrazole derivative calculated using DFT to illustrate the expected values for the title compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.92 |

| LUMO | -2.50 |

| Energy Gap (ΔE) | 3.42 |

Source: Data adapted from DFT calculations on a pyrazoline derivative. nih.gov

Computational Studies of Tautomeric Equilibria and Interconversion Pathways

Pyrazol-3-ols, like the title compound, can exist in several tautomeric forms. The primary equilibrium is between the 1H-pyrazol-3-ol (OH-form) and the 1,2-dihydro-3H-pyrazol-3-one (CH-form). Experimental and computational studies on the parent 1-phenyl-1H-pyrazol-3-ol have shown that the OH-form is generally the more stable tautomer. mdpi.com DFT calculations are instrumental in quantifying the relative energies of these tautomers and the transition states connecting them, providing a clear picture of the tautomeric landscape. researchgate.net

The position of the tautomeric equilibrium is highly sensitive to the solvent environment. mdpi.com Studies on 1-phenyl-1H-pyrazol-3-ol have revealed that in nonpolar solvents like chloroform (B151607) (CDCl₃), the 1H-pyrazol-3-ol tautomer predominates and forms stable dimers through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of another. mdpi.com

In contrast, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), these dimeric structures are disrupted. The solvent molecules solvate the pyrazolol, and the compound exists primarily as the monomeric 1H-pyrazol-3-ol tautomer. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), can effectively simulate these solvent effects, and the calculated results are consistent with experimental NMR observations. researchgate.net Therefore, it is predicted that this compound will also favor the OH-tautomer, existing as hydrogen-bonded dimers in nonpolar media and as monomers in polar media.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interactions

While quantum chemical calculations typically model molecules in a static, gas-phase environment or with implicit solvent, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time in an explicit solvent environment. Although specific MD studies on this compound are not prevalent in the literature, this technique would be invaluable.

MD simulations could be used to:

Explore the conformational flexibility of the molecule, including the rotation of the bromophenyl ring.

Study the formation and stability of the hydrogen-bonded dimers predicted by static calculations and experiments on analogues.

Analyze the detailed solvation structure, showing how water or other solvent molecules arrange around the solute.

Investigate the dynamics of proton transfer in the tautomerization process.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net For pyrazole derivatives, theoretical calculations have shown excellent correlation with experimental data, helping to assign complex spectra and confirm structures. researchgate.netmdpi.com Calculations for this compound would predict distinct signals for the methyl group, the pyrazole C-H proton, and the aromatic protons, with the chemical shifts influenced by the electronic environment.

IR Spectra: DFT frequency calculations can predict the vibrational modes of a molecule. derpharmachemica.commdpi.com The resulting theoretical IR spectrum can be compared with experimental data to assign specific absorption bands to functional group vibrations, such as the O-H stretch, C=N stretch of the pyrazole ring, and vibrations associated with the bromophenyl group. For related pyrazoles, calculated frequencies often show good agreement with experimental values. derpharmachemica.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions that correspond to UV-Vis absorption spectra. researchgate.netresearchgate.net These calculations can predict the maximum absorption wavelength (λmax) and help assign the transitions, which are typically π → π* or n → π* in nature for aromatic heterocyclic compounds like pyrazoles.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies for a Related Pyrazole Derivative Note: This table illustrates the typical agreement between experimental IR data and DFT-calculated frequencies for a substituted pyrazole.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch (Aniline) | 3448, 3328 | 3533, 3291 | mdpi.com |

| Aromatic C=C Stretch | 1626 | 1639 - 1628 | mdpi.com |

| Pyrazole Ring Deformation | 634 | 640 | derpharmachemica.com |

Molecular Modeling Studies of this compound with Biomolecular Targets (Non-Clinical Focus)

The application of molecular modeling techniques provides valuable insights into the potential interactions between small molecules, such as this compound, and various biomolecular targets. These in silico methods, including molecular docking and molecular dynamics simulations, are instrumental in predicting binding affinities, identifying key intermolecular interactions, and elucidating the structural basis of molecular recognition at the active sites of proteins. While specific molecular modeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous computational investigations against a range of biological targets.

Drawing parallels from studies on structurally related bromophenyl-pyrazole compounds, it is plausible to explore the interaction of this compound with enzymes and receptors implicated in various cellular processes. For instance, pyrazole derivatives have been investigated as potential inhibitors of kinases, which are crucial regulators of cell signaling. nih.gov Molecular docking studies on other pyrazole derivatives have identified key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases like VEGFR-2, Aurora A, and CDK2. nih.gov

In a representative molecular docking simulation, the binding affinity and interaction profile of this compound with a selected biomolecular target, such as a protein kinase, can be predicted. The results of such a study are often presented in a tabular format, as illustrated below.

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Kinase Target

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | GLU12, ASP86 |

| Hydrophobic Interactions | LEU25, VAL33, ILE105 |

| Halogen Bond Interactions | SER15 |

Note: The data presented in this table is illustrative and based on typical outcomes of molecular docking studies for similar pyrazole derivatives. It does not represent experimentally verified data for this compound.

Furthermore, molecular dynamics simulations could be employed to assess the stability of the ligand-protein complex over time and to analyze the dynamic behavior of the interactions. These simulations provide a more realistic representation of the physiological environment and can reveal conformational changes in both the ligand and the protein upon binding.

Computational Design of Novel this compound Analogues

Computational chemistry serves as a powerful tool for the rational design of novel analogues of a lead compound with potentially improved properties. Starting from the core structure of this compound, various in silico strategies can be employed to design new derivatives. These strategies often focus on modifying specific functional groups to enhance binding affinity, selectivity, and pharmacokinetic profiles.

One common approach is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of new ligands. Based on the predicted binding mode of this compound, modifications can be proposed to optimize interactions with the active site. For example, if the bromophenyl group occupies a hydrophobic pocket with additional space, larger or more hydrophobic substituents could be introduced at the para position to potentially increase van der Waals interactions.

Another strategy involves ligand-based drug design, which is employed when the structure of the biological target is unknown. This approach relies on the analysis of a set of known active and inactive molecules to build a pharmacophore model. This model defines the essential structural features required for biological activity. New analogues of this compound can then be designed to fit this pharmacophore.

The design of novel analogues often involves bioisosteric replacements, where a functional group is replaced by another group with similar physical or chemical properties. For instance, the bromine atom could be replaced with other halogens (Cl, F) or a trifluoromethyl group to modulate the electronic and lipophilic properties of the molecule. Similarly, the methyl group at the 4-position of the pyrazole ring could be substituted with other small alkyl groups to probe the steric tolerance of the binding site.

In silico screening of these newly designed analogues can then be performed to predict their binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This virtual screening helps to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

Table 2: Proposed Analogues of this compound and Their Predicted Properties

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Predicted LogP |

| Analogue 1 | Replacement of Br with Cl | -8.2 | 2.8 |

| Analogue 2 | Replacement of Br with CF3 | -8.9 | 3.5 |

| Analogue 3 | Replacement of 4-methyl with 4-ethyl | -8.6 | 3.1 |

| Analogue 4 | Addition of a hydroxyl group to the phenyl ring | -9.1 | 2.5 |

Note: The data in this table is for illustrative purposes, demonstrating the type of information generated during the computational design of novel analogues. These values are not based on experimental measurements.

Through these computational approaches, a library of virtual compounds can be created and evaluated, significantly accelerating the process of identifying new derivatives with potentially enhanced characteristics compared to the parent molecule, this compound.

Coordination Chemistry of 1 4 Bromophenyl 4 Methyl 1h Pyrazol 3 Ol As a Ligand

Ligand Binding Modes and Coordination Geometries in 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol Complexes

The this compound ligand can exhibit different binding modes depending on the metal ion, the reaction conditions, and the presence of other coordinating species. The pyrazole (B372694) ring itself offers the N2 nitrogen as a potential coordination site. The hydroxyl group at the 3-position can be deprotonated to form a pyrazolato ligand, which can then coordinate through the oxygen atom. This allows for the possibility of the ligand acting as a monodentate, bidentate, or even a bridging ligand.

In many pyrazole-based complexes, the ligand coordinates in a bidentate fashion. For example, in complexes with 2-(furfurylidine-imino-amino)-4-(p-bromophenyl)thiazole, the ligand chelates through the azomethine nitrogen and the ring sulfur atom. researchgate.net For this compound, bidentate coordination would likely involve the N2 nitrogen of the pyrazole ring and the oxygen from the deprotonated hydroxyl group.

The coordination geometry around the metal center is dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. Octahedral geometries are common, as seen in the Co(II), Ni(II), and Cu(II) complexes mentioned previously. researchgate.netresearchgate.net However, other geometries such as square planar or tetrahedral are also possible. X-ray crystallographic studies of related pyrazole complexes have confirmed various coordination environments. researchgate.net

Electronic, Magnetic, and Optical Properties of this compound Metal Complexes

The electronic properties of metal complexes with pyrazole-based ligands are typically investigated using UV-Vis spectroscopy. The electronic spectra provide information about the d-d transitions of the metal ions and charge transfer bands, which are indicative of the coordination geometry. researchgate.net For instance, the geometry of Co(II), Ni(II), and Cu(II) complexes with a Schiff base derived from a bromophenyl-pyrazole derivative was confirmed by their electronic spectra. researchgate.net

The magnetic properties of these complexes, determined through magnetic susceptibility measurements, are crucial for understanding the electronic structure and spin state of the metal center. researchgate.net For example, these measurements can distinguish between high-spin and low-spin complexes and can indicate the presence of magnetic coupling between metal centers in polynuclear complexes.

Some metal complexes of pyrazole derivatives have been shown to exhibit interesting optical properties, such as fluorescence. researchgate.net Mononuclear and polynuclear cadmium(II) complexes with 3-methyl-1H-pyrazole-4-carboxylic acid, for instance, display green fluorescence in the solid state. rsc.org The specific electronic and magnetic properties of complexes with this compound would depend on the coordinated metal ion and the resulting molecular structure.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from pyrazole ligands have shown promise in various catalytic applications. The tunability of the ligand's electronic and steric properties allows for the design of catalysts with specific activities and selectivities.

While specific catalytic applications for this compound metal complexes are not detailed in the provided search results, related pyrazole complexes have been investigated as catalysts. For example, a cobalt(II) complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid has demonstrated excellent catalytic activity for the oxygen evolution reaction (OER) and some activity for the oxygen reduction reaction (ORR). rsc.org The field of homogeneous catalysis with organometallic compounds is vast and includes a wide range of reactions such as carbonylation, oxidation, reduction, and cross-coupling reactions. e-bookshelf.de The synthesis of a pyrrole-pyrazole derivative through a citric acid-catalyzed Paal-Knorr reaction highlights the use of pyrazole-containing compounds in homogeneous catalysis. nih.gov Given the structural similarities to known catalytic systems, it is plausible that metal complexes of this compound could be explored for their catalytic potential in various organic transformations.

Heterogeneous Catalysis Based on this compound Derived Materials

There is currently no available scientific literature describing the use of materials derived from this compound in heterogeneous catalysis.

However, the broader class of pyrazole-containing materials, particularly metal-organic frameworks (MOFs), has been investigated for catalytic purposes. For instance, a novel nano-magnetic MOF based on Fe₃O₄, namely Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, has been synthesized and utilized as a catalyst in the synthesis of pyrazolo[3,4-b]pyridines. nih.gov This catalyst proved effective for the condensation reaction of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions, yielding products with high efficiency. nih.gov The utility of pyrazole-containing frameworks in catalysis suggests that, if synthesized, materials derived from this compound could potentially exhibit catalytic activity, though this remains speculative without direct experimental evidence.

Supramolecular Architectures and Metal-Organic Frameworks (MOFs) Involving this compound

Direct research on the involvement of this compound in supramolecular architectures or as a ligand for the construction of Metal-Organic Frameworks (MOFs) is not present in the current body of scientific literature.

Nevertheless, studies on analogous pyrazole derivatives offer insight into the potential supramolecular behavior of the title compound. For example, the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveals the formation of a helical supramolecular chain along the b-axis, which is mediated by C—H⋯O interactions. nih.gov In another related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , N–H···N hydrogen bonding is a prevalent interaction in the assembly of the pyrazolyl molecules, leading to the formation of extended molecular networks. researchgate.net

Mechanistic Studies of 1 4 Bromophenyl 4 Methyl 1h Pyrazol 3 Ol in Non Human Biological and Biochemical Systems

Investigations into Enzymatic Interactions and Inhibition Mechanisms (In Vitro)

No studies detailing the enzymatic interactions or inhibition mechanisms of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol were identified.

Kinetic Analysis of Enzyme Modulation by this compound

Information regarding the kinetic analysis of enzyme modulation by this specific compound is not available in the retrieved search results.

Structural Basis of Enzyme-Compound Interactions (e.g., Co-crystallization with Enzymes)

No data on the co-crystallization of this compound with any enzyme or its structurally elucidated interactions were found.

Receptor Binding and Ligand-Target Interactions (In Vitro, Non-Clinical)

No in vitro, non-clinical studies describing the receptor binding profile or specific ligand-target interactions of this compound were available in the search results.

Cellular Mechanism of Action Studies in Specific Non-Human Cell Lines (e.g., Microbial, Plant, or Non-Mammalian Cell Systems)

The search did not yield any studies investigating the cellular mechanism of action of this compound in specific non-human cell lines such as microbial, plant, or other non-mammalian systems.

Modulation of Specific Cellular Pathways

There is no available information on the modulation of specific cellular pathways by this compound in the specified cell systems.

Impact on Cellular Viability and Proliferation in Controlled Research Settings

Data on the impact of this compound on cellular viability and proliferation in controlled research settings using non-human cell lines are not present in the available literature.

Studies on Antimicrobial and Antifungal Mechanisms (In Vitro)

The pyrazole (B372694) nucleus is a foundational structure in a variety of compounds demonstrating significant antimicrobial and antifungal properties. amazonaws.commdpi.com In vitro studies on pyrazole derivatives reveal mechanisms that target both bacterial and fungal pathogens, with activity observed against Gram-positive and Gram-negative bacteria as well as a wide spectrum of fungi.

Research into pyrazole derivatives has identified activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. amazonaws.commdpi.com For instance, certain 2-amino-4-pyrazolyl-4H-1,3-oxazines have shown pronounced bactericidal activity against Staphylococcus aureus strains. nanobioletters.com The proposed mechanisms often involve targeted interactions with essential microbial proteins, which can be explored through computational methods like molecular docking. amazonaws.com

In the realm of antifungal activity, pyrazole-containing compounds have been extensively studied. They show efficacy against human pathogens like Candida spp. and Cryptococcus neoformans, as well as numerous phytopathogenic fungi responsible for plant diseases, including Gibberella zeae, Fusarium oxysporum, Botrytis cinerea, and Rhizoctonia solani. semanticscholar.orgnih.govmdpi.com Some novel tetrazoles featuring a pyrazole moiety have exhibited excellent in vitro antifungal activities, including against fluconazole-resistant C. auris clinical isolates. semanticscholar.org A key mechanism for many azole-based antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Molecular docking studies on certain pyrazole-oxazoline hybrids have shown strong binding affinity for the active site of CYP51 enzymes from Candida species, corroborating this mechanism. nih.gov

The following table summarizes the in vitro activity of various pyrazole derivatives against selected microbial and fungal strains.

| Compound Class/Derivative | Target Organism | Activity Measurement | Result (mg/L or µg/mL) |

| Y₁₃ (A 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide) | Gibberella zeae | EC₅₀ | 13.1 mg/L |

| Y₁₃ (A 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide) | Botryosphaeria dothidea | EC₅₀ | 14.4 mg/L |

| Y₁₃ (A 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide) | Fusarium prolifeatum | EC₅₀ | 13.3 mg/L |

| Novel Tetrazole-Pyrazole Derivative (Compound 11) semanticscholar.org | Candida albicans (ATCC 90028) | MIC | <0.008 µg/mL |

| Novel Tetrazole-Pyrazole Derivative (Compound 15) semanticscholar.org | Candida auris (CI 1) | MIC | 0.015 µg/mL |

| Novel Tetrazole-Pyrazole Derivative (Compound 11) semanticscholar.org | Cryptococcus neoformans H99 | MIC | <0.008 µg/mL |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) nih.gov | Rhizoctonia solani | Inhibition Rate (50 µg/mL) | 91.4% |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) nih.gov | Botrytis cinerea | Inhibition Rate (50 µg/mL) | 95.5% |

Phytotoxicity and Herbicidal Mechanism Investigations in Plant Models (Non-Agricultural Application Focus)

While numerous pyrazole derivatives have been investigated for their effects on phytopathogenic fungi, nih.govmdpi.com specific research into the phytotoxicity and herbicidal mechanisms of compounds like this compound for non-agricultural applications is not extensively detailed in the reviewed literature. The existing studies primarily focus on the fungicidal properties of these compounds, which protect plants from disease rather than causing harm to the plants themselves. This fungicidal action, often targeting enzymes like succinate dehydrogenase (SDH) in fungi, is distinct from a herbicidal mechanism that would directly impact plant physiology and growth. nih.gov Therefore, a clear mechanism of action related to phytotoxicity or herbicidal effects in non-agricultural plant models for this class of pyrazoles remains an area requiring further investigation.

Fundamental Interactions with Nucleic Acids and Proteins (In Vitro Biophysical Studies)

In vitro biophysical and computational studies have provided significant insights into the fundamental interactions between pyrazole derivatives and key biological macromolecules, namely proteins and nucleic acids.

Interactions with Proteins: A predominant mechanism of action for many biologically active pyrazole compounds is the specific interaction with protein targets, particularly enzymes. Molecular docking and X-ray crystallography have been instrumental in elucidating these interactions.

Enzyme Inhibition: Pyrazole derivatives have been identified as potent inhibitors of various enzymes by binding to their active sites. For example, a class of pyrazole compounds was found to inhibit p38 MAP kinase by occupying the ATP binding pocket. Crystallography revealed a unique hydrogen bond between the inhibitor's exocyclic amine and the threonine 106 residue of the enzyme, a key factor in its selectivity. nih.gov Similarly, other pyrazole-containing structures have been developed as selective inhibitors of Aurora Kinase B. nih.gov

Fungicidal Targets: In the context of antifungal activity, pyrazole carboxamides have been shown through molecular docking to bind to the active site of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. nih.gov Other derivatives target the CYP51 enzyme, with computational studies showing favorable binding energies within the enzyme's active site. nih.gov These studies often highlight the importance of hydrogen bonds and other non-covalent interactions in stabilizing the ligand-protein complex. amazonaws.com

Interactions with Nucleic Acids: While protein interactions are more commonly documented, some classes of pyrazole derivatives have been investigated for their ability to interact with nucleic acids. Studies on certain pyrazolyl-chalcones suggest a potential for DNA damage. nih.gov The proposed mechanism involves the binding of the compound to DNA strands. This interaction is thought to be stabilized by a combination of forces, including aromatic ring stacking between the planar structures of the compound and the DNA bases, as well as van der Waals forces. nih.gov Furthermore, molecular docking simulations have indicated that the unsaturated carbonyl system present in these chalcone derivatives may facilitate electrostatic interactions and the formation of multiple hydrogen bonds with DNA bases, contributing to the binding affinity and potential for inducing DNA fragmentation. nih.gov

Exploration of 1 4 Bromophenyl 4 Methyl 1h Pyrazol 3 Ol in Advanced Materials and Analytical Chemistry

Applications in Advanced Materials Science

The integration of specific chemical moieties into materials can impart novel and desirable properties. The structure of 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol, featuring a brominated phenyl ring, a pyrazole (B372694) core, and a hydroxyl group, makes it a candidate for investigation in several areas of materials science.

Pyrazoline and pyrazole derivatives have been recognized for their fluorescent properties, which are of significant interest for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The luminescence in these compounds often arises from intramolecular charge transfer (ICT) states. While specific studies on the luminescent properties of this compound are not extensively documented, the general characteristics of the pyrazole family suggest a potential for light emission. The presence of the electron-donating hydroxyl group and the electron-withdrawing bromophenyl group could facilitate ICT, a key process for fluorescence. Further research into the photophysical properties of this specific compound is warranted to explore its potential in this domain.

The development of chemical sensors is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. The pyrazol-3-ol moiety is known to act as a chelating agent for various metal ions. researchgate.net This ability to bind with metal ions can lead to changes in the molecule's photophysical properties, such as fluorescence quenching or enhancement, or a colorimetric shift, which can be harnessed for sensing applications. The specificity and sensitivity of a sensor based on this compound would depend on its binding affinity for different metal ions. The bromo and methyl substitutions on the pyrazole ring could modulate this selectivity.

In polymer chemistry, pyrazole derivatives can be incorporated into polymer backbones or used as additives to enhance thermal stability, flame retardancy, or other properties. The hydroxyl group in this compound offers a reactive site for polymerization reactions, allowing it to be potentially used as a monomer or a cross-linking agent. Furthermore, metal complexes of analogous acetyl acetone (B3395972) compounds are known to act as catalysts in polymerization processes. researchgate.net The bromine atom also provides a handle for further functionalization or for imparting flame-retardant properties to composite materials.

Analytical Chemistry Applications

The structural features of this compound make it a promising candidate for various applications in analytical chemistry, particularly in the detection and quantification of metal ions.

Pyrazol-3-ol derivatives are well-established as effective complexing agents for a range of metal ions. mdpi.com The tautomeric equilibrium between the enol (pyrazol-3-ol) and keto (pyrazol-5-one) forms is central to their chelating ability. The keto form, 1-(4-bromophenyl)-4-methyl-pyrazol-5-one, can coordinate with metal ions through the carbonyl oxygen and the nitrogen atom at the 2-position of the pyrazole ring. This chelation can be exploited for the solvent extraction and separation of metal ions from aqueous solutions. mdpi.combldpharm.com The efficiency and selectivity of extraction are influenced by factors such as pH and the presence of other coordinating ligands. mdpi.combldpharm.com

Table 1: Potential Metal Ion Interactions with Pyrazol-3-ol Based Ligands

| Metal Ion | Potential Interaction Principle | Application |

| Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Formation of stable colored complexes. | Spectrophotometric analysis, Solvent extraction. researchgate.net |

| Lanthanides and Actinides | Chelation and subsequent extraction into an organic phase. | Separation and purification processes. |

| Heavy Metals (e.g., Pb²⁺, Cd²⁺) | Formation of complexes enabling detection at low concentrations. | Environmental monitoring. mdpi.com |

The formation of colored complexes between pyrazol-3-ol derivatives and metal ions makes them valuable as chromogenic reagents in spectrophotometric analysis. researchgate.net The intensity of the color produced is proportional to the concentration of the metal ion, allowing for quantitative determination based on Beer-Lambert law. The wavelength of maximum absorbance (λmax) and the molar absorptivity of the metal complexes are key parameters that determine the sensitivity and selectivity of the analytical method. researchgate.net While specific spectrophotometric methods using this compound are yet to be detailed in the literature, the known reactivity of the pyrazol-5-one core suggests its high potential in this area. nih.gov

Chemosensors for Specific Analytes

The core structure of pyrazole derivatives, featuring nitrogen and oxygen donor atoms, makes them excellent candidates for coordinating with metal ions. This interaction can lead to detectable changes in their photophysical properties, such as color (colorimetric sensing) or fluorescence, forming the basis of their application as chemosensors. nih.gov The versatility of the pyrazole scaffold allows for synthetic modifications to fine-tune their selectivity and sensitivity towards specific analytes. nih.gov

Research into related pyrazolone (B3327878) compounds has demonstrated their effectiveness in detecting various metal cations. For instance, a thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone has been identified as a potential optical chemosensor for iron (Fe³⁺), tin (Sn²⁺), and aluminum (Al³⁺) ions. sciforum.netmdpi.comresearchgate.net The interaction between this pyrazolone derivative and the metal ions results in a noticeable color change and a decrease in the absorbance intensity at 480 nm, indicating its potential for colorimetric detection. sciforum.net

The general mechanism for pyrazole-based chemosensors often involves the formation of a complex between the pyrazole derivative and the target analyte. This complexation can alter the electronic distribution within the molecule, leading to a shift in the absorption or emission spectra. nih.gov The design of the chemosensor, including the strategic placement of various functional groups on the pyrazole ring, plays a crucial role in determining its affinity and specificity for a particular analyte. nih.gov

While specific data for this compound is not available, the established chemosensory capabilities of analogous pyrazole and pyrazolone compounds suggest that it could potentially be functionalized to act as a sensor for various analytes. The presence of the bromophenyl group and the methyl group could influence its electronic properties and steric factors, which in turn would affect its binding affinity and selectivity towards different ions. Further research is required to explore and characterize the specific chemosensory properties of this compound.

Interactive Data Table: Chemosensing Applications of a Related Pyrazolone Derivative

The following table summarizes the observed interactions of a thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone with various metal ions, as a representative example of the sensing capabilities of this class of compounds. sciforum.netmdpi.comresearchgate.net

| Analyte | Observed Change | Detection Method | Potential Application |

| Fe³⁺ | Color change and decrease in absorbance at 480 nm | Colorimetric | Environmental and biological monitoring |

| Sn²⁺ | Color change and decrease in absorbance at 480 nm | Colorimetric | Industrial process monitoring |

| Al³⁺ | Color change and decrease in absorbance at 480 nm | Colorimetric | Agricultural and environmental analysis |

Future Research Directions and Unexplored Avenues for 1 4 Bromophenyl 4 Methyl 1h Pyrazol 3 Ol

The pyrazole (B372694) scaffold is a cornerstone in medicinal and materials chemistry, valued for its diverse applications. mdpi.com The specific derivative, 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol, presents a unique combination of functional groups: a reactive bromophenyl moiety suitable for cross-coupling reactions, a nucleophilic pyrazolol core, and a methyl group that can influence solubility and steric interactions. While much of the research on pyrazoles has been biologically focused, significant opportunities remain in exploring the full potential of this compound in other domains. nih.govnih.gov This article outlines future research directions, focusing on non-biological applications and advanced chemical methodologies.

Q & A

Basic: What are the standard synthetic routes for 1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-ol in academic research?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl derivatives with substituted aromatic aldehydes under acidic or basic conditions. For example:

- Step 1: React 5-methyl-1-phenyl-1H-pyrazole-3,4-diyldiethanone with 4-bromobenzaldehyde in ethanol under reflux to form α,β-unsaturated ketones.

- Step 2: Cyclize intermediates with nucleophilic agents like malononitrile or 2-cyanoacetamide using phosphorus oxychloride (POCl₃) at 120°C .

- Purification: Column chromatography (e.g., 10% methanol/dichloromethane) or recrystallization ensures >95% purity, validated by HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR: Assign signals for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and bromophenyl substituents (distinct coupling patterns). Confirm hydroxyl (-OH) protons via D₂O exchange .

- IR Spectroscopy: Identify O–H (3200–3600 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches.

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 293.0) and isotopic patterns for bromine .

Advanced: How is X-ray crystallography employed to resolve its molecular structure?

Methodological Answer:

- Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Index reflections and solve structures via direct methods (SHELXS) .

- Refinement: SHELXL refines positional/thermal parameters. Key metrics: R₁ < 0.05, wR₂ < 0.12. Analyze intermolecular interactions (e.g., C–H···π, π–π stacking) using Mercury .

- Validation: Check for disorders using PLATON; report CCDC deposition numbers .

Advanced: What strategies improve synthesis yield and purity?

Methodological Answer:

- Optimization: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 150°C vs. 12 hr reflux) .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

- Purity Control: Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) and monitor via TLC. For challenging separations, use preparative HPLC (C18 column, acetonitrile/water) .

Advanced: How are structure-activity relationships (SAR) studied for this compound?

Methodological Answer:

- Derivative Synthesis: Modify substituents (e.g., replace 4-bromophenyl with 4-chlorophenyl) and assess bioactivity changes. Synthesize analogues via Mannich reactions or Pd-catalyzed cross-coupling .

- Bioassays: Test antimicrobial activity (MIC assays) or antitubulin effects (sea urchin embryo models). Correlate substituent electronegativity/steric effects with IC₅₀ values .

Advanced: How to address contradictions in pharmacological data across studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Purity Verification: Re-analyze disputed batches via HPLC-MS to rule out impurities >2% .

- Mechanistic Studies: Use computational docking (AutoDock Vina) to confirm target binding vs. off-target effects .

Advanced: What computational methods predict its reactivity and interaction mechanisms?

Methodological Answer:

- Molecular Electron Density Theory (MEDT): Calculate Fukui indices to identify nucleophilic (Cβ) and electrophilic (N-atom) sites in cycloaddition reactions .

- DFT Calculations (Gaussian 16): Optimize geometries at B3LYP/6-31G(d) level. Simulate IR spectra and compare with experimental data .

Basic: What are common derivatives, and how are they synthesized?

Methodological Answer:

- Oxadiazole Derivatives: Cyclize hydrazide intermediates with POCl₃ to form 1,3,4-oxadiazoles .

- Triazole Analogues: Click chemistry (CuAAC) with azides and alkynes under mild conditions .

- Metal Complexes: React with Cu(II) or Fe(II) salts to form coordination polymers; characterize via single-crystal XRD .

Advanced: What challenges arise in crystal structure validation?

Methodological Answer:

- Disorder Handling: Use PART instructions in SHELXL to model split positions. Apply ISOR/SIMU restraints for anisotropic thermal motion .

- Hydrogen Bonding: Validate using Graph Set Analysis (e.g., S(6) motifs) in Mercury. Check for π–π interactions (<3.8 Å) .

Advanced: How is MEDT applied to analyze reaction pathways?

Methodological Answer:

- Transition State Analysis: Locate TSs using QST2 in Gaussian. Compare activation energies (ΔG‡) for competing pathways (e.g., [3+2] vs. [4+2] cycloadditions) .

- Electron Localization Function (ELF): Map electron density to confirm concerted vs. stepwise mechanisms in pyrazole formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.